molecular formula C16H16ClNO4 B5861645 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide

5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide

Cat. No.: B5861645
M. Wt: 321.75 g/mol
InChI Key: GOIVCKVLIWWVBG-UHFFFAOYSA-N
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Description

5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide is an organic compound characterized by the presence of a chloro group, two methoxy groups, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 3,5-dimethoxyaniline.

    Amide Bond Formation: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 3,5-dimethoxyaniline to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Derivatives with different functional groups replacing the chloro group.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Hydrolysis: Carboxylic acid and amine.

Scientific Research Applications

5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(3,5-dimethoxyphenyl)pentanamide
  • 5-chloro-N-(3,5-dimethoxyphenyl)benzamide
  • 5-chloro-N-(3,5-dimethoxyphenyl)acetamide

Uniqueness

5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4/c1-20-12-7-11(8-13(9-12)21-2)18-16(19)14-6-10(17)4-5-15(14)22-3/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIVCKVLIWWVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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